
Benzo(1,3)dioxol-5-ylmethylene-methyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(1,3)dioxol-5-ylmethylene-methyl-amine is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.178 g/mol It is known for its unique structure, which includes a benzo[1,3]dioxole ring system attached to a methylene-methyl-amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(1,3)dioxol-5-ylmethylene-methyl-amine typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process . The reaction mixture is then subjected to purification techniques, such as recrystallization or chromatography, to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Benzo(1,3)dioxol-5-ylmethylene-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles, like amines or thiols, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[1,3]dioxole-5-carboxylic acid derivatives, while reduction can produce benzo[1,3]dioxol-5-ylmethylamine .
科学研究应用
Benzo(1,3)dioxol-5-ylmethylene-methyl-amine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Benzo(1,3)dioxol-5-ylmethylene-methyl-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways . The exact molecular targets may include enzymes, receptors, or other proteins involved in cellular processes.
相似化合物的比较
Benzo(1,3)dioxol-5-ylmethylene-methyl-amine can be compared with other similar compounds, such as:
Benzo(1,3)dioxol-5-ylmethylene-cyclohexyl-amine: This compound has a cyclohexyl group instead of a methyl group, which may alter its chemical properties and biological activities.
Benzo(1,3)dioxol-5-ylmethylene-(2-morpholin-4-yl-ethyl)-amine:
Benzo(1,3)dioxol-5-ylmethylene-(4-(4-bromo-phenyl)-thiazol-2-yl)-amine: The incorporation of a thiazole ring and a bromophenyl group can enhance its biological activity and specificity.
属性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-N-methylmethanimine |
InChI |
InChI=1S/C9H9NO2/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-5H,6H2,1H3 |
InChI 键 |
VKOWSAAXBQIQFU-UHFFFAOYSA-N |
规范 SMILES |
CN=CC1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



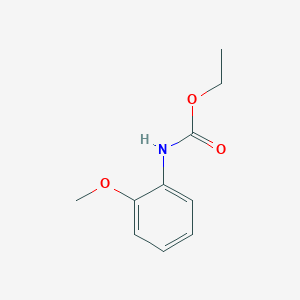

![5-(4-tert-butylphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11961589.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961592.png)
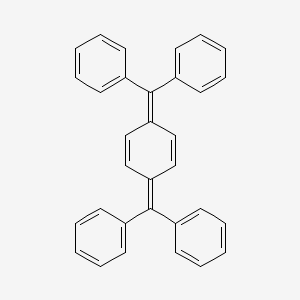
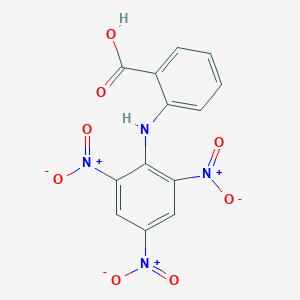
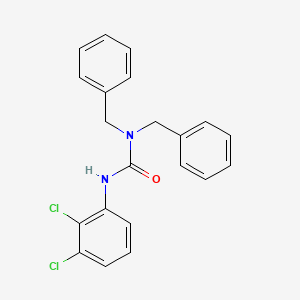
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961610.png)

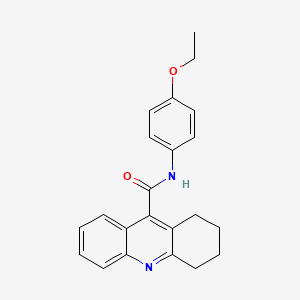
![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11961637.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961651.png)
![1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11961657.png)
